molecular formula C23H22O4 B1288134 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde CAS No. 937602-07-8

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde

Cat. No.: B1288134
CAS No.: 937602-07-8
M. Wt: 362.4 g/mol
InChI Key: FSAGYYQRBXWNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is an organic compound with the molecular formula C23H22O4 and a molecular weight of 362.43 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups connected through a propoxy linker to a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with 3-bromopropyl benzoate to form an intermediate compound. This intermediate is then reacted with 4-benzyloxyphenol under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used under basic conditions.

Major Products Formed

    Oxidation: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzoic acid.

    Reduction: 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and phenoxy groups may also contribute to its biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Methoxyphenoxy)propoxy)benzaldehyde
  • 4-(3-(4-Ethoxyphenoxy)propoxy)benzaldehyde
  • 4-(3-(4-Phenoxy)propoxy)benzaldehyde

Uniqueness

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .

Properties

IUPAC Name

4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAGYYQRBXWNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594795
Record name 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-07-8
Record name 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.